molecular formula C23H21ClN2O2S B303958 N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

カタログ番号 B303958
分子量: 424.9 g/mol
InChIキー: WEVKVCKWFJKSDM-BKUYFWCQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in cancer treatment.

作用機序

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a prodrug that is selectively activated in hypoxic conditions. The hypoxia-activated prodrug is designed to target the hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is activated in hypoxic conditions, releasing the cytotoxic agent bromo-isophosphoramide mustard (Br-IPM). This leads to DNA damage and cell death in hypoxic tumor cells.
Biochemical and Physiological Effects:
N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have a significant impact on the tumor microenvironment. It has been shown to reduce hypoxia, increase tumor oxygenation, and inhibit angiogenesis. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the efficacy of radiation therapy and chemotherapy.

実験室実験の利点と制限

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has several advantages for lab experiments. It is selective for hypoxic tumor cells, which allows for targeted therapy. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy. However, N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has limitations as well. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. Additionally, the synthesis of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide can be challenging, which may limit its availability for research purposes.

将来の方向性

There are several future directions for N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide research. One potential direction is the development of combination therapies that incorporate N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide with other cancer treatments. Another direction is the investigation of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in other types of cancer. Additionally, there is potential for the development of more potent hypoxia-activated prodrugs based on the N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide structure.
Conclusion:
In conclusion, N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a hypoxia-activated prodrug that has shown promising results in cancer treatment. Its selective targeting of hypoxic tumor cells, ability to enhance the efficacy of radiation therapy and chemotherapy, and impact on the tumor microenvironment make it a promising candidate for cancer treatment. However, further research is needed to fully understand its potential and limitations.

合成法

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 2-thiophene carboxylic acid, followed by the reaction of the resulting acid chloride with N-(4-chlorobenzyl)glycine to form the amide intermediate. This intermediate is then reacted with 2-(2-thienyl)vinyl boronic acid to yield N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

科学的研究の応用

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied for its potential in cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is activated in hypoxic conditions, releasing the cytotoxic agent bromo-isophosphoramide mustard (Br-IPM). This leads to DNA damage and cell death in hypoxic tumor cells.

特性

製品名

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

分子式

C23H21ClN2O2S

分子量

424.9 g/mol

IUPAC名

N-[(Z)-3-[(4-chlorophenyl)methylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H21ClN2O2S/c1-15-5-8-18(12-16(15)2)22(27)26-21(13-20-4-3-11-29-20)23(28)25-14-17-6-9-19(24)10-7-17/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)/b21-13-

InChIキー

WEVKVCKWFJKSDM-BKUYFWCQSA-N

異性体SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=C(C=C3)Cl)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl)C

正規SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。